molecular formula C21H14K4N2O9 B145729 Mag-indo-1 tetrapotassium salt CAS No. 132299-21-9

Mag-indo-1 tetrapotassium salt

Cat. No.: B145729
CAS No.: 132299-21-9
M. Wt: 594.7 g/mol
InChI Key: LQSATJAZEBYDQQ-UHFFFAOYSA-J
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Description

. This compound is widely used due to its high sensitivity and specificity for magnesium ions.

Mechanism of Action

Target of Action

The primary target of Mag-Indo-1 tetrapotassium salt is the Mg^2+ ion present in the cytoplasm of cells . The compound is a fluorescent probe designed specifically for the detection of Mg^2+ ions .

Mode of Action

This compound interacts with its target, the Mg^2+ ion, by binding to it. This binding event triggers a change in the compound’s fluorescence properties, allowing for the detection and quantification of Mg^2+ ions in the cytoplasm .

Pharmacokinetics

It is noted that the compound is cell-impermeable

Result of Action

The primary result of the action of this compound is the detection and quantification of Mg^2+ ions in the cytoplasm . By binding to Mg^2+ ions, the compound changes its fluorescence properties, providing a measurable signal that correlates with the concentration of these ions.

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the compound’s ability to detect Mg^2+ ions can be affected by the pH of the solution, as well as the presence of other ions or compounds that may interfere with its binding to Mg^2+ ions. The compound is typically used in a controlled laboratory environment, where these factors can be carefully managed to ensure accurate detection of Mg^2+ ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mag-indo-1 tetrapotassium salt involves multiple steps, starting from the appropriate indole derivative. The key steps include:

    Formation of the indole core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization of the indole ring: The indole core is then functionalized with amino and hydroxy groups through electrophilic substitution reactions.

    Carboxylation and triacetic acid formation: The functionalized indole is further reacted with chloroacetic acid to introduce carboxyl groups, forming the triacetic acid derivative.

    Potassium salt formation: Finally, the triacetic acid derivative is neutralized with potassium hydroxide to form the tetrapotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mag-indo-1 tetrapotassium salt primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mag-indo-1 tetrapotassium salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Mag-indo-1 tetrapotassium salt is compared with other magnesium ion probes such as:

This compound is unique due to its high specificity for magnesium ions and its suitability for use in various biological and chemical environments.

Properties

IUPAC Name

tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O9.4K/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14;;;;/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSATJAZEBYDQQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)[O-])OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14K4N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376354
Record name Mag-indo-1 tetrapotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132299-21-9
Record name Mag-indo-1 tetrapotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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